

PC Azido-PEG11-NHS carbonate ester molecular weight and formula

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Compound of Interest

PC Azido-PEG11-NHS carbonate
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Technical Guide: PC Azido-PEG11-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and experimental procedures for **PC Azido-PEG11-NHS carbonate ester**, a versatile heterobifunctional linker used in bioconjugation and drug development.

Core Properties

PC Azido-PEG11-NHS carbonate ester is a photocleavable (PC) linker containing an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a polyethylene glycol (PEG) spacer. The NHS ester allows for covalent attachment to primary amines on proteins or other molecules, while the azide group enables subsequent conjugation to alkyne-containing molecules via click chemistry. The photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to UV light.

Quantitative Data Summary



Property	Value	References
Molecular Weight	~993.0 g/mol	[1][2][3]
Chemical Formula	C42H68N6O21	[1][2][4]
CAS Number	2353409-91-1	[1][2][3]
Purity	Typically ≥95%	[1][2]
Storage Conditions	-20°C, desiccated, and protected from light	[4]

Key Applications

This linker is primarily utilized in:

- PROTAC® Synthesis: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
- Antibody-Drug Conjugates (ADCs): To link antibodies to cytotoxic drugs.
- Bioconjugation and Labeling: For the attachment of molecules to proteins, amine-modified oligonucleotides, and other amine-containing biomolecules.[4]
- Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

Experimental Protocols

The following are representative protocols for the use of **PC Azido-PEG11-NHS carbonate ester**. Optimization may be required for specific applications.

Materials and Reagents

- PC Azido-PEG11-NHS carbonate ester
- Amine-containing protein or molecule of interest
- Alkyne-containing molecule for click chemistry



- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
- Quenching buffer (e.g., Tris or glycine)
- Desalting columns or dialysis equipment
- For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
- For SPAAC: A strained alkyne (e.g., DBCO or BCN).
- UV lamp (e.g., 365 nm) for photocleavage.

Stage 1: NHS Ester Conjugation to an Amine-Containing Protein

This protocol describes the labeling of a protein with the linker.

- Preparation of Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5]
- Preparation of Linker Solution: Immediately before use, prepare a 10 mM stock solution of PC Azido-PEG11-NHS carbonate ester in anhydrous DMSO or DMF.[5][6] The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[5][6]
- Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution.[6]
 The final volume of the organic solvent should not exceed 10% of the total reaction volume.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]
- Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM.[7]



 Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.[6] The resulting product is the azide-functionalized protein.

Stage 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide-functionalized protein to an alkynecontaining molecule.

- Reactant Preparation: In a suitable reaction buffer, combine the azide-functionalized protein and the alkyne-containing molecule.
- Catalyst Preparation: Prepare fresh solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
- Reaction Initiation: Add the catalyst components to the mixture of the azide- and alkynecontaining molecules.
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
- Purification: Purify the final conjugate using methods such as size-exclusion chromatography
 or affinity chromatography to remove the catalyst and unreacted components.
- Reactant Preparation: In a suitable reaction buffer, combine the azide-functionalized protein and a molecule containing a strained alkyne (e.g., DBCO or BCN).[1]
- Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactants.
- Purification: Purify the final conjugate using standard protein purification techniques to remove any unreacted molecules.

Stage 3: Photocleavage

The linker can be cleaved to release the conjugated molecules.

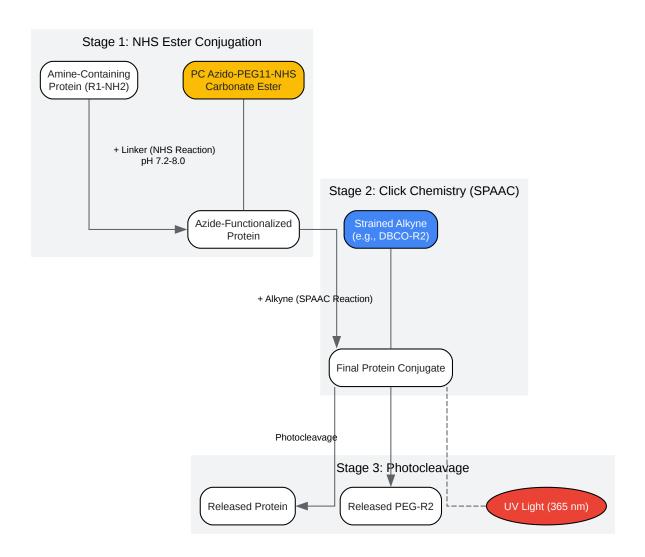


- Sample Preparation: Prepare the purified conjugate in a suitable buffer.
- UV Exposure: Expose the sample to UV light, typically around 365 nm.
- Cleavage Time: The time required for cleavage will depend on the intensity of the UV source and the concentration of the conjugate. It is recommended to perform a time-course experiment to determine the optimal exposure time.
- Analysis: Analyze the products of the cleavage reaction by methods such as HPLC or mass spectrometry to confirm the release of the conjugated molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using **PC Azido-PEG11-NHS** carbonate ester in a two-step conjugation process followed by photocleavage.





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Caption: Experimental workflow for bioconjugation using **PC Azido-PEG11-NHS carbonate ester**.

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